molecular formula C11H8N2OS B3162242 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde CAS No. 876717-81-6

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Cat. No.: B3162242
CAS No.: 876717-81-6
M. Wt: 216.26 g/mol
InChI Key: QIPHXUDTMCOVMO-UHFFFAOYSA-N
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Description

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (CAS 876717-81-6) is a high-purity synthetic heterocyclic organic compound with the molecular formula C11H8N2OS and a molecular weight of 216.26 g/mol. This compound serves as a versatile and crucial chemical scaffold in medicinal chemistry and drug discovery research. Its core structure is based on the imidazo[2,1-b]thiazole pharmacophore, which is recognized for its significant biological activities . This specific derivative is designed for use in the synthesis of novel molecules with potential pharmacological properties. Research indicates that analogs of the imidazo[2,1-b]thiazole heterocycle demonstrate robust antiproliferative effects against various cancer cell lines, with some derivatives exhibiting activity that surpasses established anticancer medications . These compounds are frequently investigated as inhibitors of key enzymatic targets, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, which plays a pivotal role in tumor angiogenesis and is a validated target for anticancer therapy . The aldehyde functional group at the 3-position makes this compound a valuable synthetic intermediate, enabling further chemical modifications through condensation or cyclization reactions to create more complex structures for biological evaluation . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions.

Properties

IUPAC Name

2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-7-9(6-14)13-8-4-2-3-5-10(8)15-11(13)12-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPHXUDTMCOVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=CC=CC=C3SC2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Bioactivity

The biological activity of imidazo[2,1-b]thiazole derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Bioactivity Comparison
Compound Name Substituents Key Bioactivity (IC₅₀/EC₅₀) Reference Study
2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde Methyl (C2), formyl (C3) Antimycobacterial (MIC: 8–32 µg/mL)
2-(3-Methoxyphenyl)-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde Methoxyphenyl (C2), formyl (C3) Not explicitly reported
2-Arylbenzo[d]imidazo[2,1-b]thiazoles Varied aryl groups (C2) Anticancer (IC₅₀: 1.3–15 µM)
6-Nitrophenyl-imidazo[2,1-b]thiazoles Nitrophenyl (C6) BRAFV600E inhibition (IC₅₀: 1.3 µM)
Imidazo[2,1-b]thiazole acetamides Acetamide side chain VEGFR inhibition (IC₅₀: 0.8–3.2 µM)
  • Electron-withdrawing groups (e.g., nitro at C6) improve kinase inhibition (e.g., BRAFV600E) by facilitating hydrogen bonding with active sites . Aryl substituents at C2 (e.g., methoxyphenyl) may reduce cytotoxicity compared to smaller alkyl groups but require further validation .

Pharmacological Performance

Anticancer Activity

While this compound lacks direct anticancer data, structurally related compounds exhibit potent activity:

  • Pyrimidinyl-substituted derivatives : Inhibit Raf kinases (IC₅₀: 2–5 µM) via ATP-binding site competition .
  • Dual IGF-IR/EGFR inhibitors : Imidazo[2,1-b]thiazoles with fluorophenyl groups show IC₅₀ values of 0.8–3.2 µM .
Antimicrobial Activity
  • The target compound demonstrates antimycobacterial activity against non-tuberculous mycobacteria (MIC: 8–32 µg/mL), comparable to rifampicin .
  • Antioxidant derivatives with imidazo[2,1-b]thiazole cores exhibit radical scavenging (EC₅₀: 20–50 µM) via thiol-disulfide exchange mechanisms .

Biological Activity

Overview

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound featuring fused imidazole and thiazole rings with a benzene structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science. Its primary target is the enzyme Pantothenate synthetase in Mycobacterium tuberculosis (Mtb), which plays a crucial role in the biosynthesis of pantothenic acid, essential for bacterial growth and survival.

The biological activity of this compound primarily involves the inhibition of Pantothenate synthetase. This inhibition disrupts the pantothenate biosynthesis pathway, leading to significant antibacterial effects against Mtb. The most active derivative, IT10, demonstrated an IC50 value of 2.32 μM against Mtb H37Ra, indicating potent anti-tubercular activity without acute toxicity towards human lung fibroblast cells (MRC-5) at concentrations exceeding 128 μM .

Research Findings

Recent studies have synthesized various derivatives of this compound and evaluated their biological activities. Below are key findings from significant research articles:

Antimycobacterial Activity

  • A study designed several imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, revealing that compound IT10 exhibited an IC90 of 7.05 μM and IC50 of 2.32 μM against Mtb H37Ra .
  • Another derivative, IT06, displayed an IC50 of 2.03 μM and was selective against Mtb compared to non-tuberculous mycobacteria (NTM) .

Cytotoxicity and Selectivity

The synthesized compounds were evaluated for cytotoxicity against RAW 264.7 macrophage cells and showed varying degrees of toxicity. For instance:

  • Compound 5bc showed a MIC of 3.53 μM with a cytotoxicity rate of 33% at a concentration of 50 μM .
  • The derivatives generally maintained good selectivity for Mtb over NTM, suggesting potential as targeted anti-tubercular agents.

Case Studies

Several case studies have highlighted the efficacy of these compounds in both in vitro and in vivo settings:

  • In Vitro Studies : Compounds were tested using luminescent strains of Mtb, showing effective inhibition at concentrations below 15 μM.
  • In Vivo Studies : Efficacy was further validated using Mycobacterium marinum infected zebrafish models where significant reductions in bacterial load were observed .

Comparative Analysis

The following table summarizes the biological activity of selected derivatives compared to the parent compound:

CompoundIC50 (μM)MIC (μM)Cytotoxicity (%)Target
IT102.327.05<1Pantothenate Synthetase
IT062.0315.22Not reportedPantothenate Synthetase
5bc0.533.5333 at 50 μMPantothenate Synthetase

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde?

  • Friedel-Crafts Acylation : A solvent-free method using Eaton's reagent (P2O5/CH3SO3H) at 80°C yields fused derivatives with 90–96% efficiency. This approach avoids toxic solvents and simplifies purification .
  • Multi-Component Reactions : One-pot reactions involving aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene under optimized conditions (e.g., Eaton's reagent) produce high-purity imidazo[2,1-b]thiazoles .
  • Ester Hydrolysis : Ethyl 2-methyl-benzo[d]imidazo[2,1-b]thiazole-3-carboxylate can be hydrolyzed to the carboxylic acid using LiOH, followed by functionalization via amide coupling (e.g., HATU/Hünig’s base) .

Q. How is the compound characterized experimentally?

  • NMR Spectroscopy : Key structural features include a singlet at δ 2.28 ppm for the methyl group and disappearance of ethoxy protons post-hydrolysis .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M + 1] at m/z = 261.2) confirm intermediate structures .
  • TLC and Melting Points : Reaction progress is monitored via TLC (silica gel/UV), and melting points are measured using electrothermal apparatuses .

Q. What biological activities are associated with this scaffold?

  • Aldose Reductase Inhibition : Hydrazinecarbothioamide derivatives exhibit inhibitory activity, making them candidates for diabetic complications research .
  • Antimicrobial and Anticancer Properties : Structural analogs demonstrate broad-spectrum activity against bacterial/fungal pathogens and cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized for Friedel-Crafts acylation?

  • Catalyst Screening : Eaton’s reagent outperforms FeCl3, AlCl3, and PPA in solvent-free conditions, achieving 90% yield at 80°C (Table 1, ).
  • Temperature and Solvent : Higher temperatures (80°C vs. room temperature) and solvent-free systems enhance cyclization efficiency and reduce side products .

Q. What computational methods are used to predict biological activity?

  • DFT and Docking Studies : Density functional theory (DFT) optimizes molecular geometries, while docking simulations predict binding affinities to targets like acetylcholinesterase or microbial enzymes .
  • SAR Analysis : Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) are modeled to enhance activity .

Q. How to resolve contradictions in biological activity data across studies?

  • Comparative Assays : Standardize protocols (e.g., MIC values for antimicrobial activity) to minimize variability between labs .
  • Structural Modifications : Test derivatives with controlled substituent changes (e.g., 4-bromophenyl vs. 4-fluorophenyl) to isolate activity trends .

Q. What strategies enable post-synthetic functionalization of the core scaffold?

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces 1,2,3-triazole moieties, enhancing solubility and bioactivity .
  • Aminomethylation : Morpholine-mediated C-3 functionalization under mild conditions expands structural diversity .

Q. Are there eco-friendly alternatives for synthesizing this compound?

  • Solvent-Free Methods : Eaton’s reagent-based synthesis eliminates solvent waste and reduces energy consumption .
  • Transition Metal-Free Cyclization : Cs2CO3-mediated reactions in DMF at 150°C avoid metal catalysts while maintaining efficiency .

Methodological Recommendations

  • Synthesis Optimization : Prioritize solvent-free Friedel-Crafts acylation (Eaton’s reagent) for scalability and purity .
  • Activity Validation : Pair in vitro assays (e.g., MIC, IC50) with computational modeling to validate mechanisms .
  • Characterization : Use combined NMR/MS analysis to confirm intermediates and final products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Reactant of Route 2
2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

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